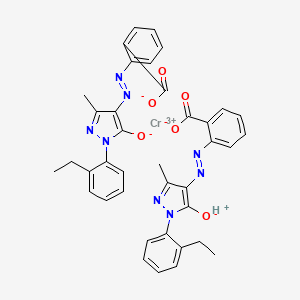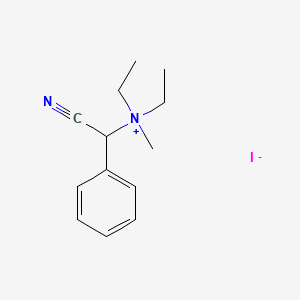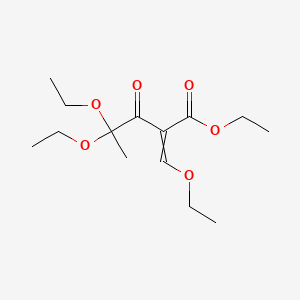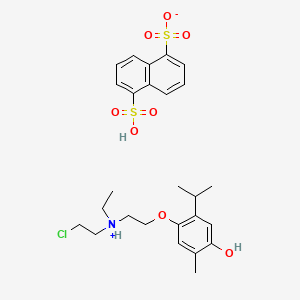
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol 1,5-naphthalenedisulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and sulfonating agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, waste management, and the implementation of safety protocols to handle hazardous chemicals.
化学反应分析
Types of Reactions
2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
科学研究应用
2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
相似化合物的比较
Similar Compounds
- 2-chloroethyl methyl ether
- Bis(2-chloroethyl) ether
- 2-chloroethanol
Uniqueness
Compared to similar compounds, 2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
属性
CAS 编号 |
73771-66-1 |
|---|---|
分子式 |
C26H34ClNO8S2 |
分子量 |
588.1 g/mol |
IUPAC 名称 |
2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H26ClNO2.C10H8O6S2/c1-5-18(7-6-17)8-9-20-16-10-13(4)15(19)11-14(16)12(2)3;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h10-12,19H,5-9H2,1-4H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI 键 |
FGIRPPYYUKPXNB-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CCOC1=C(C=C(C(=C1)C)O)C(C)C)CCCl.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


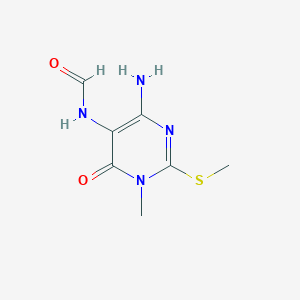
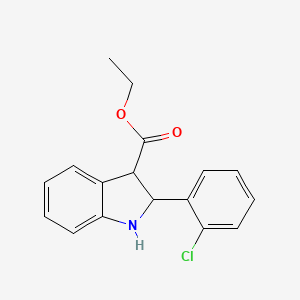
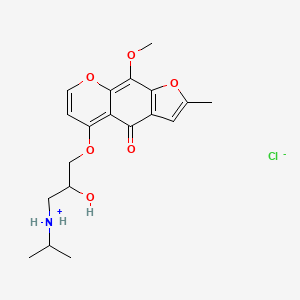

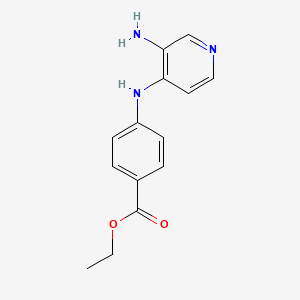
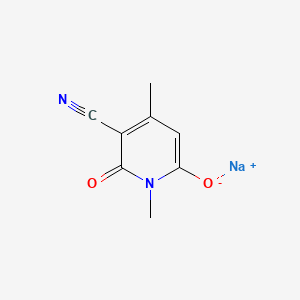
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
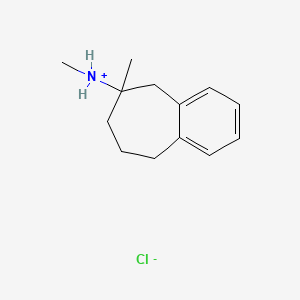
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)

